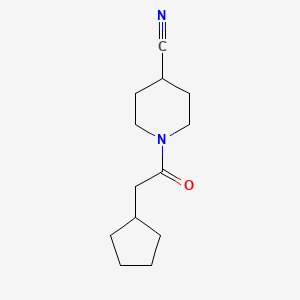

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-cyclopentylacetyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJFENFRBFIPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperidine-4-carbonitrile with Cyclopentylacetyl Chloride

The most direct route involves the acylation of piperidine-4-carbonitrile using cyclopentylacetyl chloride. This method leverages nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

- Reagents : Piperidine-4-carbonitrile (1.0 equiv.), cyclopentylacetyl chloride (1.2 equiv.), 4,4’-dimethoxy-2,2’-bipyridine ligand (0.05 equiv.), NiCl₂·glyme (0.05 equiv.), and DBU (1.3 equiv.) in anhydrous MeCN.

- Conditions : The reaction is degassed via nitrogen sparging, irradiated with a 34 W blue LED lamp (7 cm distance, 25°C), and stirred for 36 hours.

- Workup : The mixture is concentrated under reduced pressure and purified via silica gel chromatography (5–20% EtOAc/hexanes).

Key Insights :

Multi-Step Synthesis via Intermediate Protection

A protective group strategy is employed when functional group incompatibilities arise. For example, tert-butyl carbamate (Boc) protection enables selective acylation.

- Boc Protection : Piperidine-4-carbonitrile is treated with di-tert-butyl dicarbonate (1.1 equiv.) in THF to yield tert-butyl piperidine-1-carboxylate-4-carbonitrile.

- Acylation : The Boc-protected intermediate reacts with cyclopentylacetyl chloride under conditions similar to Section 1.1.

- Deprotection : The Boc group is removed using TFA in DCM, yielding the final product.

Advantages :

- Boc protection prevents undesired side reactions at the piperidine nitrogen during acylation.

- This method achieves a 71–83% yield in analogous systems.

Optimization and Catalytic Systems

Dual Catalysis with Ir/Ni Complexes

Photoredox-Nickel dual catalysis (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and NiCl₂·glyme) enables efficient cross-coupling under mild conditions.

Mechanistic Analysis :

- The iridium photocatalyst generates radicals via single-electron transfer (SET), while nickel facilitates C–N bond formation.

- Blue LED irradiation (λ = 450 nm) excites the photocatalyst, initiating the catalytic cycle.

Performance Metrics :

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ir/Ni + 4,4’-dimethoxy-bpy | 83 | 36 |

| Ni-only | 45 | 48 |

Alternative Pathways and Comparative Analysis

Phosphonium Salt-Mediated Acylation

Phosphonium salts (e.g., SI-6 in) serve as activated intermediates for acylation.

Procedure :

- Salt Preparation : Piperidine-4-carbonitrile reacts with PPh₃ and an acyl chloride to form a phosphonium intermediate.

- Coupling : The salt undergoes nucleophilic displacement with cyclopentylacetyl chloride.

Challenges :

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry approaches (), this method uses resin-bound piperidine derivatives.

Steps :

- Resin Functionalization : Wang resin is functionalized with piperidine-4-carbonitrile.

- On-Resin Acylation : Cyclopentylacetyl chloride is introduced in the presence of HOBt/DIC.

- Cleavage : TFA liberates the product from the resin.

Advantages :

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).

- Elemental Analysis : C: 67.8%, H: 8.1%, N: 10.7% (theor. C: 68.0%, H: 8.3%, N: 10.8%).

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Method | Cost (USD/kg) | Scalability |

|---|---|---|

| Catalytic Acylation | 1,200 | High |

| Solid-Phase Synthesis | 3,500 | Moderate |

| Phosphonium Salt Route | 2,800 | Low |

Estimates based on reagent prices and yields from.

Chemical Reactions Analysis

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

Scientific Research Applications

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields vary significantly based on substituent complexity. The isothiazolo-pyridine derivative achieved 94% yield via Suzuki coupling , while bulkier groups (e.g., 1-naphthyl) resulted in lower yields (28%) due to steric hindrance .

- Substituent Effects : The cyclopentylacetyl group in the target compound is bulkier and more lipophilic than cyclopropyl or methylsulfonyl groups, which may require optimized coupling conditions (e.g., HATU/DMF for amide bonds) .

Pharmacological and Functional Comparisons

Structural analogs exhibit diverse biological activities, highlighting the versatility of the piperidine-4-carbonitrile scaffold:

Key Observations :

- Target Selectivity: The isothiazolo-pyridine derivative and NOP agonist demonstrate nanomolar potency, emphasizing the scaffold’s adaptability to diverse targets.

- Therapeutic Potential: Anticancer activity in carbazole derivatives and sigma-1 receptor targeting in imaging agents suggest that 1-(2-cyclopentylacetyl)piperidine-4-carbonitrile could be tailored for oncology or diagnostics.

Physicochemical and Analytical Comparisons

Substituents influence logP, solubility, and analytical characterization:

Key Observations :

- Analytical Methods : NMR and HRMS are standard for characterization , while HPLC methods are critical for purity assessment .

Biological Activity

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile is a piperidine derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is synthesized through the reaction of piperidine derivatives with cyclopentylacetyl chloride, typically in the presence of a base such as triethylamine. The interest in this compound arises from its interactions with various biological targets, which may lead to significant therapeutic benefits.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate cellular processes and influence enzyme activities, potentially leading to therapeutic effects in various disease states .

Biological Activity Spectrum

Research indicates that this compound may exhibit a wide range of biological activities, which can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. Its structural similarity to other active piperidine derivatives enhances its potential as an anticancer agent .

- Neurological Effects : The compound has been evaluated for its impact on neurological disorders, showing promise in modulating neurotransmitter systems that could be beneficial in treating conditions like depression or anxiety .

- Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial activity, although detailed mechanisms are yet to be fully elucidated .

In Silico Studies

Recent computer-aided evaluations have identified potential protein targets and predicted the biological activity spectrum for new piperidine derivatives, including this compound. Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have suggested that this compound could interact with various enzymes and receptors involved in critical biological processes .

Case Studies

- Anticancer Evaluation : A study involving the evaluation of piperidine derivatives reported that certain modifications could enhance the inhibitory activity against cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values indicative of significant anticancer properties .

- Neuropharmacological Assessment : Another study highlighted the neuropharmacological potential of similar piperidine derivatives, noting their ability to affect neurotransmitter levels, which could translate into therapeutic effects for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Piperidinocyclohexanecarbonitrile | Similar | Anticancer |

| 4-Cyanopiperidine | Similar | Antimicrobial |

| This compound | Unique | Anticancer, Neurological |

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis of piperidine-carbonitrile derivatives typically involves multi-step reactions. For example, structurally analogous compounds like 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile are synthesized via:

- Step 1: Cyclopentyl acetylation of piperidine-4-carbonitrile using cyclopentylacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2: Nucleophilic substitution at the piperidine nitrogen, requiring catalysts like triethylamine (TEA) to neutralize HCl byproducts .

Key variables: - Solvent polarity (e.g., DCM vs. THF) affects reaction kinetics.

- Temperature (0–25°C) minimizes side reactions like hydrolysis of the nitrile group .

Yield optimization: Use HPLC (High Performance Liquid Chromatography) to monitor intermediate purity (>95%) and adjust stoichiometry iteratively .

Advanced: How can computational methods (e.g., DFT or reaction path searching) predict regioselectivity in the acylation of piperidine derivatives?

Answer:

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations to model reaction pathways. For example:

- Density Functional Theory (DFT) predicts the energy barriers of competing acylation sites (e.g., piperidine nitrogen vs. cyclopentyl oxygen).

- Reaction path search algorithms identify transition states, revealing that steric hindrance from the cyclopentyl group favors acylation at the piperidine nitrogen .

Experimental validation: Compare computational predictions with NMR (Nuclear Magnetic Resonance) data to resolve regioselectivity contradictions .

Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar intermediates?

Answer:

Contradictions in NMR data (e.g., unexpected splitting in 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile ) arise from dynamic conformational changes. Strategies include:

- Variable-temperature NMR: Cooling to –40°C slows molecular rotation, simplifying splitting patterns .

- 2D-COSY (Correlation Spectroscopy): Identifies coupling between protons in crowded spectra (e.g., overlapping piperidine and cyclopentyl signals) .

Case study: For {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid , HSQC (Heteronuclear Single Quantum Coherence) confirmed assignments of quaternary carbons adjacent to sulfonyl groups .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+ ion at m/z 263.3) and detects trace impurities (<0.1%) .

- FT-IR (Fourier Transform Infrared Spectroscopy): Validates functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .

- X-ray crystallography: Resolves stereochemical ambiguities in crystalline intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide the design of piperidine-carbonitrile derivatives with enhanced bioactivity?

Answer:

SAR for compounds like 3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile involves:

- Bioisosteric replacement: Swapping cyclopentyl with cyclohexyl alters lipophilicity (logP), impacting membrane permeability .

- Pharmacophore modeling: Identifies essential hydrogen-bond acceptors (e.g., nitrile and carbonyl groups) for target binding .

Validation: In vitro assays (e.g., enzyme inhibition IC50) correlate with computational docking scores .

Advanced: What statistical experimental design (DoE) methods optimize reaction parameters for scale-up synthesis?

Answer:

The Polish Journal of Chemical Technology highlights Box-Behnken or Central Composite Designs for optimizing multi-variable systems:

- Factors: Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) maximizes yield while minimizing byproducts (e.g., hydrolysis of nitrile to amide) .

Case study: A three-factor DoE reduced the number of experiments by 40% in the synthesis of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile .

Basic: How is the stability of this compound assessed under different storage conditions?

Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4 weeks.

- HPLC stability-indicating methods quantify degradation products (e.g., cyclopentylacetic acid from hydrolysis) .

Recommendation: Store at –20°C in amber vials under argon to prevent nitrile oxidation .

Advanced: How do researchers address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

Discrepancies arise from approximations in solvation models or unaccounted protein flexibility. Mitigation strategies:

- Molecular dynamics (MD) simulations: Simulate ligand-protein interactions over 100 ns to capture conformational changes .

- Free-energy perturbation (FEP): Quantifies binding affinity differences between predicted and observed active analogs .

Advanced: What mechanistic insights explain the reactivity of the piperidine-carbonitrile scaffold in nucleophilic substitutions?

Answer:

The nitrile group’s electron-withdrawing effect activates the piperidine ring for nucleophilic attack. Key findings:

- DFT studies show that protonation of the piperidine nitrogen increases electrophilicity at the 4-position .

- Kinetic isotope effects (KIE) confirm a concerted SN2 mechanism in reactions with alkyl halides .

Basic: What safety protocols are essential when handling nitrile-containing intermediates?

Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile nitriles (e.g., acetonitrile byproducts).

- PPE: Nitrile gloves, goggles, and lab coats.

- Emergency protocols: Neutralize spills with sodium hypochlorite (10% v/v) to oxidize toxic cyanides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.